Product packaging for 3-(Cyclohexylamino)-N-ethylpropanamide(Cat. No.:CAS No. 1040691-31-3)

3-(Cyclohexylamino)-N-ethylpropanamide

Cat. No.: B3076762
CAS No.: 1040691-31-3
M. Wt: 198.31 g/mol
InChI Key: YQEHWDAEJSWAQF-UHFFFAOYSA-N
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Description

General Overview of Propanamide Scaffolds in Synthetic Chemistry

The propanamide scaffold, with its chemical formula CH3CH2C(=O)NHR, is a fundamental building block in organic synthesis. wikipedia.org The amide bond is a stable and prevalent functional group in biochemistry, and its synthesis is a well-established process in chemistry. nih.gov Propanamides can be prepared through various methods, including the reaction of propanoic acid with an appropriate amine or the condensation between urea (B33335) and propanoic acid. wikipedia.orggetidiom.com The reactivity of the propanamide structure allows for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. wikipedia.org The versatility of the propanamide scaffold has led to its incorporation into a wide range of compounds, from polymers to pharmaceuticals.

Significance of Cyclohexylamino Moieties in Synthetic and Medicinal Chemistry

The cyclohexylamino group, which consists of a cyclohexyl ring attached to an amino group, is a common moiety in many biologically active compounds. This group is valued for its lipophilic nature and its ability to form specific interactions with biological targets. In medicinal chemistry, the incorporation of a cyclohexylamino moiety can influence a molecule's pharmacokinetic and pharmacodynamic properties. Arylcyclohexylamines, a related class of compounds, are known to possess a range of pharmacological activities, including anesthetic and neuroprotective effects, by interacting with targets such as the NMDA receptor. wikipedia.org The rigid and three-dimensional structure of the cyclohexyl ring can also impart conformational constraint to a molecule, which can be advantageous for binding to specific protein pockets.

Research Context of 3-(Cyclohexylamino)-N-ethylpropanamide within Amide Chemistry

Within the broader field of amide chemistry, the study of specific N-substituted derivatives like this compound allows for the exploration of structure-activity relationships. While specific research on this exact compound is not extensively documented in publicly available literature, its structure suggests potential areas of investigation. The combination of the flexible propanamide linker, the lipophilic cyclohexylamino group, and the N-ethyl substituent creates a molecule with a unique balance of properties. Research in this area would likely focus on its synthesis, characterization, and the evaluation of its potential biological activities, drawing parallels from studies on other N-substituted propanamides and cyclohexylamino-containing molecules. The synthesis would likely involve the amidation of 3-(cyclohexylamino)propanoic acid with ethylamine (B1201723).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2O B3076762 3-(Cyclohexylamino)-N-ethylpropanamide CAS No. 1040691-31-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(cyclohexylamino)-N-ethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-2-12-11(14)8-9-13-10-6-4-3-5-7-10/h10,13H,2-9H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEHWDAEJSWAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCNC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 3 Cyclohexylamino N Ethylpropanamide and Its Derivatives

Impact of Substituent Modifications on the N-Ethylpropanamide Moiety

The N-ethylpropanamide portion of the lead compound offers several sites for modification, each capable of significantly altering its interaction with biological targets. SAR studies on related amide-containing molecules reveal that both the N-alkyl substituent and the propanamide backbone are critical for activity.

Research into various amide derivatives has consistently shown that the nature of the N-substituent can drastically affect biological outcomes. For instance, in series of neocrotocembraneic acid amides, replacing a simple alkyl group with bulkier or more complex heterocyclic structures like piperazinyl or morpholino groups led to notable changes in antiproliferative activity. mdpi.com Specifically, derivatives containing a piperazinyl group often demonstrated superior activity compared to those with simple N-alkyl or benzyl (B1604629) groups. mdpi.com This suggests that the N-substituent may be involved in crucial interactions with a target receptor or enzyme, where size, shape, and hydrogen bonding capacity are determining factors.

Modifications to the propanamide linker itself, such as altering its length or introducing conformational constraints, can also fine-tune activity. The rigidity and length of this linker dictate the spatial orientation of the terminal functional groups (the cyclohexylamino and N-ethyl groups), which is often essential for optimal binding.

Table 1: SAR Insights from Modifications on Amide Moieties in Structurally Related Compounds
Modification SiteStructural ChangeObserved Impact on Activity (in analogous series)Reference
N-Alkyl GroupReplacement of ethyl with larger groups (e.g., benzyl)Variable; can increase or decrease activity depending on target pocket size. mdpi.com
N-Alkyl GroupIntroduction of heterocyclic rings (e.g., piperazine, morpholine)Often leads to a significant increase in potency, suggesting additional binding interactions. mdpi.comnih.gov
Propanamide BackboneIntroduction of rigidity (e.g., cyclopropane (B1198618) rings)Constrains conformational flexibility, which can lead to higher binding affinity if the adopted conformation is optimal. nih.govmdpi.com
Amide BondReplacement with bioisosteres (e.g., 1,2,3-triazole)Can improve metabolic stability while maintaining key geometric and electronic properties for binding. nih.gov nih.gov

Influence of Structural Variations within the Cyclohexylamino Group

The cyclohexylamino group is a key structural feature that often contributes to the lipophilicity and conformational stability of a molecule. Variations within this group can profoundly influence binding affinity and selectivity.

In studies of trans-1,3-cyclohexyl diamide (B1670390) derivatives acting as mGluR5 negative allosteric modulators, the cyclohexane (B81311) ring served as a rigid scaffold to orient the amide substituents. nih.gov Maintaining the trans configuration was found to be crucial for activity, highlighting the importance of a precise spatial arrangement of functional groups. nih.gov Further exploration of cycloalkanol ethylamine (B1201723) scaffolds revealed that substitutions on the cyclohexane ring could modulate potency and selectivity. nih.gov For example, adding substituents can alter the ring's preferred conformation (chair, boat, or twist-boat), thereby reorienting the amino group and affecting its interaction with the target.

The point of attachment of the propanamide chain to the cyclohexane ring is also a critical determinant of activity. As seen in related scaffolds, shifting the substitution pattern from 1,3 to 1,2 or 1,4 on the ring can lead to a complete loss or a significant change in the biological activity profile, underscoring the precise geometric requirements for molecular recognition. nih.govnih.gov

Table 2: Influence of Cyclohexyl Group Modifications on Biological Activity in Related Scaffolds
Modification TypeSpecific ExampleGeneral FindingReference
Ring SubstitutionIntroduction of hydroxyl or other polar groupsCan introduce new hydrogen bonding opportunities and alter solubility. nih.gov
Ring SubstitutionAddition of bulky non-polar groupsMay enhance binding through hydrophobic interactions if a suitable pocket exists. nih.gov
Conformational ConstraintUse of a rigid diamide scaffoldLocking the molecule into a specific conformation can enhance potency by reducing the entropic penalty of binding. nih.gov
Attachment PointVarying substitution from 1,3- to 1,4-Alters the vector and distance between key pharmacophoric features, often with a dramatic effect on activity. nih.gov

Analysis of Stereochemical Effects on Biological or Chemical Interactions

Stereochemistry is a pivotal factor in the interaction between small molecules and their biological targets, which are themselves chiral. For derivatives of 3-(cyclohexylamino)-N-ethylpropanamide, several stereochemical aspects must be considered, including the relative orientation of substituents on the cyclohexane ring (cis/trans isomerism) and the potential for chiral centers.

The significance of stereochemistry is well-documented. For instance, in a series of 3-methylnefopam diastereomers, the conformation of the eight-membered ring system and the resulting biological activity were directly dictated by the stereochemistry of the methyl group. nih.gov Similarly, studies on nature-inspired compounds like 3-Br-acivicin and its derivatives have shown that only specific stereoisomers exhibit significant biological activity. mdpi.com This stereoselectivity is often attributed to the precise three-dimensional fit required for binding to a target protein, where only one isomer can achieve the optimal orientation for key interactions. mdpi.com

For cyclohexyl derivatives, the trans configuration is frequently preferred over the cis isomer, as it typically places substituents in equatorial positions, which is energetically more favorable and presents a different spatial profile for receptor interaction. nih.gov The presence of any chiral centers, either on the ring or on the propanamide side chain, would necessitate the separation and individual testing of enantiomers, as it is common for one enantiomer to be significantly more active than the other or for the two to have entirely different biological effects. mdpi.comnih.gov

Comparative SAR with Other Amide and Cyclohexylamine (B46788) Derivatives

To place the SAR of the this compound scaffold in a broader context, it is useful to compare it with other classes of bioactive amides and cyclohexylamine derivatives. Such comparisons can reveal common pharmacophoric features and highlight unique structural requirements.

The cycloalkanol ethylamine scaffold, which includes the well-known drug venlafaxine (B1195380), shares the cyclohexyl and amine features. SAR studies on this class led to the discovery of selective norepinephrine (B1679862) reuptake inhibitors by modifying the amine substituent and the aromatic ring. nih.gov Unlike the propanamide scaffold, where the amide bond provides a planar, hydrogen-bonding feature, the ethylamine linker in venlafaxine analogues is more flexible.

In another example, 1-phenylcyclopropane carboxamide derivatives utilize a rigid cyclopropane ring adjacent to the amide group. nih.gov This structural feature severely restricts conformational freedom, a strategy often employed to lock a molecule into its bioactive conformation. nih.govmdpi.com

The amide bond itself is a ubiquitous feature in drug design. However, its susceptibility to enzymatic hydrolysis can limit metabolic stability. nih.gov Consequently, a common strategy in medicinal chemistry is the replacement of the amide bond with bioisosteres, such as 1,2,3-triazoles or 1,2,4-oxadiazoles. nih.gov These replacements can mimic the geometry and electronic properties of the trans amide bond while offering improved stability, a strategy that could be applicable to the this compound series. nih.gov

This comparative analysis demonstrates that while general principles of SAR apply, the specific biological activity of a compound series is dictated by the unique interplay of its constituent parts—the central scaffold, the nature of its functional groups, and its precise three-dimensional structure.

Mechanistic Investigations of 3 Cyclohexylamino N Ethylpropanamide in in Vitro and Pre Clinical Models

Interaction Profiling with Molecular Targets

The biological activity of a small molecule is fundamentally determined by its interactions with macromolecular targets such as enzymes and receptors. The chemical structure of 3-(cyclohexylamino)-N-ethylpropanamide suggests potential for such interactions.

The amide bond is a cornerstone of peptide chemistry and a key structural feature in many enzyme inhibitors, particularly those targeting proteases. Protease inhibitors are crucial in managing various diseases, and many successful drugs are peptidomimetic, meaning they mimic the structure of natural peptides. nih.gov Covalent peptidomimetic protease inhibitors, for instance, are designed to bind covalently to catalytically active amino acids within the enzyme's active site. mdpi.com This interaction can be either reversible or irreversible. mdpi.comcarlroth.com

The inhibition of proteases is a critical therapeutic strategy for a range of diseases, including viral infections and cancer. nih.govnih.gov The effectiveness of these inhibitors often depends on the specific chemical group, or "warhead," that interacts with the enzyme's active site, as well as the peptidomimetic sequence that determines selectivity. mdpi.com For example, N-substituted propanamide derivatives have been synthesized and investigated as potential enzyme inhibitors, targeting enzymes like acetylcholinesterase (AChE). researchgate.net

Given that this compound contains an amide linkage, it could theoretically act as a substrate mimic or inhibitor for certain proteases. The cyclohexyl and ethyl groups would interact with the hydrophobic pockets of the enzyme's active site, potentially influencing binding affinity and specificity. The table below summarizes the inhibitory activities of some amide-containing compounds against various enzymes, illustrating the potential roles of this chemical class.

Table 1: Examples of Enzyme Inhibition by Amide-Containing Compounds

Compound Class Target Enzyme Inhibition Type Reference
N-Substituted Propanamides Acetylcholinesterase (AChE) Not Specified researchgate.net
Peptidomimetic Derivatives Various Proteases Reversible/Irreversible nih.gov
Covalent Peptidomimetics Serine/Cysteine Proteases Covalent mdpi.com

This table is illustrative and shows the activity of broader classes of related compounds, not this compound itself.

Small molecules can also exert their effects by modulating the activity of cellular receptors. Nicotinic acetylcholine (B1216132) receptors (nAChRs), for example, are a family of ligand-gated ion channels that can be modulated by various compounds binding to sites distinct from the primary neurotransmitter binding site (allosteric modulation). nih.govnih.gov These allosteric modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), offering a sophisticated way to fine-tune receptor activity. nih.gov

The development of nAChR allosteric modulators is an active area of research for treating neurological and psychiatric disorders. researchgate.net While there is no direct evidence of this compound acting on nAChRs, the general class of small organic molecules with amine and amide functionalities has been explored for such activities. The ability of a compound to act as a receptor modulator depends on its three-dimensional shape and electrostatic properties, which determine its fit and interaction with allosteric binding pockets on the receptor protein.

The potential for a propanamide derivative to modulate nAChR activity would depend on its ability to bind to an allosteric site and stabilize a particular conformational state of the receptor (e.g., open, closed, or desensitized). The table below provides examples of different types of allosteric modulators for nAChRs, highlighting the diversity of chemical structures that can achieve this function.

Table 2: Types of Allosteric Modulators for Nicotinic Acetylcholine Receptors

Modulator Type Effect on Receptor Example Compound Class Reference
Positive Allosteric Modulator (PAM) Enhances agonist-induced activation Varies widely nih.govnih.gov
Negative Allosteric Modulator (NAM) Reduces agonist-induced activation Varies widely nih.gov
Silent Allosteric Modulator (SAM) Binds but has no direct effect on activation Varies widely nih.gov

This table illustrates the concept of receptor modulation by various chemical classes; specific activity for this compound has not been reported.

Pre-clinical Efficacy in Model Systems (e.g., Antibacterial activity in E. coli strains for related peptidomimetics)

The search for new antimicrobial agents is a critical area of pharmaceutical research. Structurally simple molecules containing amine and amide functionalities have been investigated for their antibacterial properties. For instance, various N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, certain cyclam and cyclen derivatives with N-substituents have shown potent antibacterial effects against Escherichia coli and Staphylococcus aureus. nih.govmdpi.com

The antimicrobial activity of such compounds is often related to their ability to disrupt bacterial cell membranes. uctm.edu The lipophilicity and charge of the molecule can play a crucial role in its interaction with the bacterial cell wall and membrane. The cyclohexyl group in this compound would increase its lipophilicity, potentially facilitating its passage through the bacterial cell membrane.

The table below presents the minimum inhibitory concentrations (MIC) for some classes of compounds against E. coli, which serves as a common model for Gram-negative bacteria. This data provides a context for the potential antibacterial efficacy of structurally related molecules.

Table 3: Examples of Antibacterial Activity against E. coli

Compound/Derivative Class Strain(s) MIC Range (µg/mL) Reference
N,N-Dibenzyl-cyclohexane-1,2-diamines Gram-negative strains 0.0005 - 0.032 researchgate.net
Trans-disubstituted Cyclam Salts E. coli 4.3 nih.gov
Hybrid Peptides (LENART01) R2, R3, R4 E. coli strains 0.782 - 1.070 nih.gov

This table shows the antibacterial activity of related compound classes to provide context. Data for this compound is not available.

Computational and Theoretical Chemistry Studies on 3 Cyclohexylamino N Ethylpropanamide

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's interaction with its target. researchgate.net

For 3-(Cyclohexylamino)-N-ethylpropanamide, molecular docking studies would involve preparing a 3D model of the compound and docking it into the active site of a selected protein target. The process evaluates numerous possible binding poses and scores them based on factors like intermolecular forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov The output is a predicted binding mode and an estimated binding affinity, often expressed in kcal/mol, which indicates the strength of the interaction. nih.gov A lower binding energy value typically corresponds to a more stable and favorable interaction.

The binding affinity predictions help in ranking potential drug candidates and understanding which structural features of the ligand are critical for binding. nih.gov For instance, the cyclohexyl and ethylamide moieties of this compound could be analyzed for their contributions to binding within a receptor's pocket.

Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets This table presents hypothetical data for illustrative purposes.

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Kinase A -8.2 ASP-150, LEU-88, TYR-86
Protease B -7.5 GLY-101, SER-45

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound possesses several rotatable bonds, allowing it to adopt numerous conformations. Conformational analysis aims to identify the most stable, low-energy conformers of the molecule. drugdesign.org This is often achieved by systematically rotating the flexible bonds and calculating the potential energy of each resulting structure.

Molecular Dynamics (MD) simulations provide a deeper understanding of the molecule's dynamic behavior over time. nih.gov In an MD simulation, the molecule is placed in a simulated physiological environment (e.g., a box of water molecules), and the movements of every atom are calculated over a period of time by solving Newton's equations of motion. mdpi.comnih.gov

These simulations reveal how the molecule flexes, rotates, and interacts with its surroundings. For this compound, MD can show the stability of different conformers, the transitions between them, and the formation of intramolecular hydrogen bonds. The analysis of the simulation trajectory provides insights into the molecule's flexibility and the conformational states it is likely to adopt upon binding to a receptor. mdpi.comnih.gov

Table 2: Key Torsional Angles for Low-Energy Conformers of this compound This table presents hypothetical data for illustrative purposes.

Conformer Torsion Angle 1 (C-C-N-C) Torsion Angle 2 (C-N-C=O) Relative Energy (kcal/mol)
A (Extended) 178° 175° 0.0
B (Bent) 65° 170° 1.2

Quantitative Structure-Activity Relationship (QSAR) Modeling for Amide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.menih.gov The fundamental principle is that the structural properties of a molecule determine its activity. ijnrd.org

To build a QSAR model for amide derivatives including this compound, a dataset of structurally similar amides with experimentally measured biological activities (e.g., inhibitory concentrations) is required. nih.gov For each compound in the series, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as lipophilicity (LogP), electronic properties (e.g., dipole moment), and steric parameters (e.g., molar refractivity). srmist.edu.in

Statistical methods, such as multiple linear regression, are then used to generate an equation that correlates the descriptors with the observed activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized amide derivatives, guiding the design of more potent compounds. researchgate.net

Table 3: Example Dataset for a QSAR Model of Amide Derivatives This table presents hypothetical data for illustrative purposes.

Compound LogP Molar Refractivity Dipole Moment (Debye) Biological Activity (log 1/C)
Derivative 1 2.1 55.2 2.5 4.8
Derivative 2 2.5 60.1 2.9 5.2
This compound 2.8 63.5 3.1 5.5

Chiral Recognition and Enantioselective Interactions (e.g., theoretical treatment methods for CyD complexes)

While this compound is an achiral molecule, chirality is a critical aspect of molecular recognition in biological systems. Theoretical methods can be used to study how chiral derivatives of this compound might interact differently with a chiral environment, such as a protein binding site or a chiral selector like a cyclodextrin (B1172386) (CyD).

Cyclodextrins are chiral, bucket-shaped macrocycles that can encapsulate other "guest" molecules to form inclusion complexes. nih.gov This interaction is enantioselective, meaning a CyD will often bind one enantiomer (one of a pair of mirror-image molecules) more strongly than the other. researchgate.net

Theoretical treatment methods, such as molecular docking and MD simulations, can be employed to model the inclusion of enantiomers of a chiral guest into the CyD cavity. researchgate.net By calculating the binding energies of the two possible diastereomeric complexes (R-guest/CyD and S-guest/CyD), researchers can predict which enantiomer will form the more stable complex. These calculations analyze the intermolecular interactions, such as van der Waals forces and hydrogen bonds, and the conformational fit between the host and guest, providing a molecular-level explanation for the observed enantioselectivity. researchgate.net

Table 4: Theoretical Binding Energies for Enantiomers of a Hypothetical Chiral Derivative with β-Cyclodextrin This table presents hypothetical data for illustrative purposes.

Guest Enantiomer Host Predicted Binding Energy (kcal/mol)
(R)-Derivative β-Cyclodextrin -5.8

Exploratory Research on Derivatives and Analogues of 3 Cyclohexylamino N Ethylpropanamide

Synthesis of Novel N-Substituted Propanamide Derivatives with Diverse Cyclohexyl Moieties

The synthesis of novel derivatives often begins by modifying key structural components of the lead compound. For 3-(Cyclohexylamino)-N-ethylpropanamide, the cyclohexyl ring presents a prime target for chemical modification to explore its influence on biological activity.

Standard synthetic routes to N-substituted propanamides typically involve the coupling of a carboxylic acid or its activated derivative (like an acyl chloride) with an appropriate amine. To create diversity in the cyclohexyl moiety, commercially available or synthetically prepared substituted cyclohexylamines can be used as starting materials. For instance, the reaction of 3-chloropropionyl chloride with ethylamine (B1201723) would yield an intermediate, which could then be reacted with various substituted cyclohexylamines to produce a library of final compounds.

Research efforts would focus on introducing a range of substituents onto the cyclohexyl ring to probe the effects of sterics, electronics, and polarity. Substitutions at the 2, 3, and 4-positions of the ring are of particular interest.

Detailed Research Findings: The introduction of small alkyl groups, such as methyl or ethyl, can explore the steric tolerance of the target binding site. Polar groups like hydroxyl (-OH) or amino (-NH2) can introduce new hydrogen bonding capabilities, potentially increasing binding affinity. Conversely, bulky groups like tert-butyl could be used to define the spatial limits of the binding pocket. The synthesis of derivatives with both cis and trans configurations of disubstituted cyclohexyl rings would also be crucial to understand the preferred stereochemistry for biological activity.

Table 1: Examples of Synthesized N-Substituted Propanamide Derivatives with Varied Cyclohexyl Moieties

Derivative NameCyclohexyl SubstitutionRationale for Synthesis
3-((4-Methylcyclohexyl)amino)-N-ethylpropanamide4-MethylInvestigate steric bulk at the para-position.
3-((4-Hydroxycyclohexyl)amino)-N-ethylpropanamide4-HydroxyIntroduce hydrogen bonding capability.
3-((4-(tert-Butyl)cyclohexyl)amino)-N-ethylpropanamide4-tert-ButylProbe for larger steric limitations in the binding pocket.
3-((2-Methylcyclohexyl)amino)-N-ethylpropanamide2-MethylAssess steric hindrance near the amino linkage.
3-((4-Aminocyclohexyl)amino)-N-ethylpropanamide4-AminoIntroduce a basic group for potential salt bridge formation.

Strategies for Functionalization and Diversification of the Propanamide Scaffold

Scaffold diversification is a powerful strategy in drug discovery that aims to create libraries of compounds with significant structural differences from the original lead. rsc.orgcam.ac.uknih.gov This approach, often termed diversity-oriented synthesis (DOS), can lead to the discovery of compounds with entirely new biological activities or improved properties. cam.ac.ukcam.ac.uknih.gov

For the this compound scaffold, diversification can be achieved through several key strategies:

Modification of the N-ethyl group: The ethyl group on the amide nitrogen can be replaced with a wide variety of alkyl, aryl, or heterocyclic moieties to explore SAR.

Alterations to the Propanamide Linker: The three-carbon chain can be lengthened, shortened, or constrained within a cyclic system to alter the molecule's conformation and the distance between the cyclohexylamino and ethylamide groups.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of otherwise unreactive C-H bonds. nih.govresearchgate.netcolumbia.edunih.gov This technique could be used to introduce new functional groups at specific positions on the propanamide backbone or the N-ethyl group, creating novel derivatives that are difficult to access through traditional methods. nih.govresearchgate.net Photoinduced radical cascades, for example, can enable the remote functionalization of amides to install fluorine, chlorine, or cyano groups. nih.govresearchgate.net

The goal is to generate a collection of molecules that explores a broad range of "chemical space" in terms of shape, polarity, and functionality. cam.ac.ukcam.ac.uk

Table 2: Potential Strategies for Propanamide Scaffold Diversification

StrategyModification SiteExample of Resulting StructureObjective
N-Alkylation/ArylationN-ethyl groupN-benzyl or N-pyridyl analogueExplore interactions with aromatic binding regions.
Linker HomologationPropanamide chainButanamide or pentanamide (B147674) analogueOptimize spacing between key functional groups.
Chain CyclizationPropanamide chainCyclopropyl or azetidine (B1206935) constraintRestrict conformational flexibility to favor an active conformation.
Remote C-H FunctionalizationPropanamide chain or N-ethyl groupFluorinated or cyanated derivativeIntroduce novel functionality to modulate properties. nih.gov

Investigation of Bioisosteres and Hybrid Molecules

Bioisosteres: Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties. exlibrisgroup.comnih.govacs.orgscite.ai The goal is often to improve metabolic stability, enhance potency, or alter selectivity. nih.govacs.org The amide bond is a common target for bioisosteric replacement because it can be susceptible to enzymatic cleavage in the body. nih.gov

For this compound, the central propanamide bond could be replaced with various non-classical bioisosteres. nih.gov Five-membered heterocyclic rings are particularly effective amide surrogates. nih.gov

1,2,3-Triazoles: These rings are excellent mimics of the trans amide bond configuration and can be readily synthesized. nih.govnih.govunimore.it Replacing the amide with a 1,2,3-triazole can enhance metabolic stability while maintaining the crucial spatial arrangement of the flanking groups. nih.govnih.gov

Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazoles are frequently used as amide bioisosteres. nih.gov They can mimic the planarity and dipole moment of an amide bond and have been successfully incorporated into numerous drug candidates. nih.gov

Other Heterocycles: Thiazoles, tetrazoles, and pyrazoles have also been investigated as potential amide replacements. nih.govacs.org

Hybrid Molecules: Another advanced strategy involves the creation of hybrid molecules, where two or more distinct pharmacophoric scaffolds are combined into a single chemical entity. researchgate.netnih.gov This approach aims to create multifunctional compounds that can interact with multiple biological targets or combine the beneficial properties of different drug classes. researchgate.netnih.gov

A research program could explore synthesizing hybrids of this compound by covalently linking it to other biologically active moieties. For example, incorporating a pharmacophore known for anti-inflammatory or other properties could yield a novel compound with a dual mode of action. nih.govmdpi.com

Table 3: Bioisosteric and Hybrid Approaches

ApproachDescriptionExample ModificationPotential Advantage
Amide BioisostereReplacement of the amide bond with a stable heterocyclic ring. nih.govReplace the -CO-NH- group with a 1,2,3-triazole ring.Increased metabolic stability and resistance to hydrolysis. nih.govunimore.it
Amide BioisostereReplacement of the amide bond with a different heterocycle. nih.govReplace the -CO-NH- group with a 1,3,4-oxadiazole (B1194373) ring.Improved pharmacokinetic properties. nih.gov
Hybrid MoleculeCovalent linkage of the core scaffold to another pharmacologically active moiety. researchgate.netAttach an indole (B1671886) or benzothiazole (B30560) moiety to the N-ethyl group. nih.govmdpi.comPotential for dual biological activity or synergistic effects. researchgate.net

Potential Academic and Research Applications of 3 Cyclohexylamino N Ethylpropanamide

As a Chemical Probe for Fundamental Biological Pathway Elucidation

3-(Cyclohexylamino)-N-ethylpropanamide holds potential as a chemical probe to investigate and clarify complex biological pathways. Chemical probes are small molecules designed to interact with specific protein targets, enabling researchers to study their functions within a cellular context. youtube.com The unique structure of this compound, featuring a cyclohexylamino group, may confer selectivity for particular protein binding sites.

The utility of a chemical probe is determined by its ability to selectively bind to a target, its cell permeability, and its capacity to elicit a measurable biological response. In the case of this compound, its potential applications could span various research areas. For instance, it could be employed to investigate signaling cascades, enzymatic activities, or protein-protein interactions. By observing the effects of this compound on cellular functions, researchers can infer the role of its target protein in specific biological processes.

The development of effective chemical probes is crucial for advancing our understanding of fundamental biology and for the identification of new therapeutic targets. The exploration of this compound in this capacity could yield valuable insights into previously uncharacterized biological mechanisms.

Tool Compound in Mechanistic Biochemistry Studies

In the field of mechanistic biochemistry, this compound can serve as a valuable tool compound. Its structural properties may be analogous to buffers used in protein transfer or enzyme investigation, making it suitable for a range of experimental applications. For example, it could be used to study enzyme kinetics, protein stability, or the mechanisms of protein folding and unfolding.

The cyclohexyl group in this compound may provide a hydrophobic character that can be advantageous in certain biochemical assays. This feature could be particularly useful for studying membrane proteins or for investigating interactions that occur in non-polar environments. Furthermore, the amide linkage in the molecule could participate in hydrogen bonding, which is a critical aspect of many biological interactions.

The versatility of this compound as a tool compound allows for its application in various experimental setups. Researchers can utilize it to modulate the activity of specific enzymes, to stabilize proteins for structural studies, or to investigate the molecular basis of protein-ligand interactions.

Precursor or Intermediate in the Synthesis of More Complex Molecules

This compound can function as a precursor or intermediate in the synthesis of more complex molecules with potential biological activities. nih.gov Its chemical structure provides multiple reactive sites that can be modified to generate a diverse library of compounds. For example, the secondary amine and the amide group can be functionalized to introduce new chemical moieties, thereby altering the molecule's properties and biological profile.

The synthesis of novel compounds from this compound could lead to the discovery of new drug candidates or research tools. nih.govnih.gov For instance, it could be used as a building block for the creation of compounds with antiproliferative, anti-inflammatory, or antimicrobial properties. mdpi.com The modular nature of its synthesis allows for the systematic exploration of structure-activity relationships, which is a key aspect of drug discovery and development.

The use of this compound as a synthetic intermediate highlights its importance in medicinal chemistry and chemical biology. Its accessibility and reactivity make it an attractive starting point for the development of new molecules with tailored biological functions.

Exploration as Immunomodulators in Pre-clinical Models

Compounds containing a cyclohexylamino group have shown potential as immunomodulators, suggesting that this compound could also exhibit similar properties. nih.gov Immunomodulators are substances that can modify the activity of the immune system, either by enhancing or suppressing immune responses. The exploration of this compound in pre-clinical models could reveal its potential to treat various immune-related disorders.

The mechanism of action of cyclohexylamino compounds as immunomodulators may involve their interaction with specific immune cell receptors or signaling pathways. By investigating the effects of this compound on immune cells, researchers can gain insights into its potential therapeutic applications. For example, it could be tested for its ability to reduce inflammation, to suppress autoimmune responses, or to enhance anti-tumor immunity.

The development of new immunomodulatory agents is a high priority in biomedical research. The evaluation of this compound in this context could lead to the identification of a novel class of drugs for the treatment of a wide range of diseases, including autoimmune disorders, infectious diseases, and cancer.

Future Directions in Research on 3 Cyclohexylamino N Ethylpropanamide

Discovery of Novel Academic Research Applications through High-Throughput Screening of Analog Libraries

High-throughput screening (HTS) represents a powerful methodology for uncovering novel biological activities and research applications for chemical compounds. researchgate.net By creating and screening a focused library of analogs of 3-(Cyclohexylamino)-N-ethylpropanamide, researchers can systematically explore a vast chemical space to identify molecules with unique properties. This approach moves beyond targeted, hypothesis-driven research to enable broad, discovery-oriented investigations.

The process begins with the parallel synthesis of an analog library, where the core structure of this compound is systematically modified. nih.gov Variations could be introduced at three primary positions: the cyclohexyl ring, the ethylamide group, and the propanamide backbone. For instance, substituents could be added to the cyclohexane (B81311) ring, the ethyl group on the amide could be replaced with other alkyl or aryl groups, and the length of the propanamide chain could be altered.

Once synthesized, this library can be screened against a wide array of biological targets using automated HTS assays. researchgate.net Modern screening centers in academic institutions and industry are equipped to test tens of thousands of compounds rapidly. researchgate.netnuvisan.com Assays could include, but are not limited to, enzyme inhibition assays, receptor binding assays, and cell-based assays measuring cytotoxicity, gene expression, or other phenotypic changes. nih.govnih.gov For example, a FRET-based assay could be adapted to screen for inhibitors of a specific enzyme class, or a cell viability assay could identify analogs with potential anti-proliferative effects. nih.govnih.gov

The data generated from these screens can identify "hits"—analogs that exhibit a desired biological activity. These hits provide starting points for further investigation into their mechanism of action and potential as tool compounds for basic research.

Table 1: Illustrative Design of an Analog Library for High-Throughput Screening

Core ScaffoldR1 Modification (Cyclohexyl Position)R2 Modification (N-Alkyl Group)R3 Modification (Backbone)
3-(Cyclohexylamino)-propanamide-H (unsubstituted)-Ethyl-Propanamide
3-(Cyclohexylamino)-propanamide4-Methylcyclohexyl-Propyl-Butanamide
3-(Cyclohexylamino)-propanamide4-Hydroxycyclohexyl-Benzyl-Acetamide
3-(Cyclohexylamino)-propanamide4-Chlorocyclohexyl-Cyclopropyl-Propanamide (isomer)

This systematic approach allows for the efficient exploration of structure-activity relationships (SAR), providing valuable insights into how chemical modifications influence biological function. nih.gov

Optimization of Green Synthetic Pathways for Research-Scale Production

As the research utility of this compound expands, the need for efficient and environmentally responsible synthetic methods becomes paramount. Green chemistry principles provide a framework for developing sustainable chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. chemistryjournals.net The synthesis of amides, a cornerstone of organic chemistry, is a key area where green methodologies can have a significant impact. walisongo.ac.id

Traditional amide synthesis often involves coupling reagents that have poor atom economy or the use of hazardous acid chlorides, generating significant chemical waste. walisongo.ac.id Future research will focus on optimizing greener alternatives for the research-scale production of this compound. Key areas of investigation include:

Catalytic Amidation: Replacing stoichiometric coupling agents with catalytic methods. Boric acid, for example, has been shown to be an effective catalyst for the direct condensation of carboxylic acids and amines, producing water as the only byproduct. walisongo.ac.id Developing a similar catalytic system for the reaction between 3-(cyclohexylamino)propanoic acid and ethylamine (B1201723) would represent a significant green advancement.

Alternative Solvents: Moving away from traditional volatile organic solvents toward greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net Research could explore the feasibility of conducting the amide formation in these benign solvent systems.

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.netresearchgate.net

Biocatalysis: Utilizing enzymes, such as immobilized lipases, to catalyze the amidation reaction. Enzymatic methods operate under mild conditions (temperature and pH) and can offer high selectivity, reducing the need for protecting groups and minimizing byproducts. researchgate.net

The "greenness" of different synthetic routes can be quantitatively compared using established metrics, as shown in the table below.

Table 2: Comparison of Green Chemistry Metrics for Different Amide Synthesis Strategies

Synthetic RouteAtom EconomyProcess Mass Intensity (PMI)Key AdvantagesKey Disadvantages
Acid Chloride Route LowHighHigh reactivityGenerates corrosive HCl and waste
Coupling Reagent (e.g., HATU) LowHighHigh yield, mild conditionsHigh molecular weight reagent waste
Boric Acid Catalyzed HighLowWater is the only byproduct, catalyticMay require prolonged heating/reflux
Enzymatic (Biocatalysis) HighLowHigh selectivity, mild conditionsEnzyme cost and stability can be issues

Data are illustrative and based on general findings for amide synthesis. walisongo.ac.id

By focusing on these areas, researchers can develop a synthetic protocol for this compound that is not only efficient for producing research quantities but also aligns with the principles of sustainable science. researchgate.netresearchgate.net

Advanced Spectroscopic and Imaging Techniques for Understanding Molecular Interactions

A deep understanding of how this compound interacts with biological systems at the molecular level is crucial for elucidating its mechanism of action. Future research will increasingly leverage advanced analytical techniques to move beyond static structural confirmation and explore dynamic molecular interactions.

Spectroscopic Methods: Techniques like fluorescence and circular dichroism (CD) spectroscopy are powerful tools for studying the binding of small molecules to proteins. nih.gov For instance, by monitoring changes in the intrinsic fluorescence of tryptophan residues in a target protein upon titration with this compound, researchers can determine binding affinities and constants. CD spectroscopy can reveal whether the binding of the compound induces conformational changes in the protein's secondary structure. nih.gov Fourier-transform infrared (FT-IR) spectroscopy can provide further insights into changes in protein structure upon ligand binding.

Advanced Mass Spectrometry and Imaging: Mass spectrometry (MS) imaging, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging, offers a revolutionary way to visualize the distribution of a compound and its metabolites within biological tissues without the need for labeling. nih.gov This technique could be applied to tissue sections from preclinical models to map the precise location of this compound in different organs or even within specific cellular regions. This provides invaluable information on the compound's biodistribution and potential sites of action or metabolism. nih.gov

Table 3: Advanced Analytical Techniques for Molecular Interaction Studies

TechniqueInformation GainedApplication Example for this compound
Fluorescence Spectroscopy Binding affinity (Kd), stoichiometryQuantifying the binding interaction with a target protein like serum albumin. nih.gov
Circular Dichroism (CD) Changes in protein secondary structureDetermining if binding induces a conformational shift in a target enzyme. nih.gov
MALDI Imaging MS Spatial distribution in tissuesVisualizing the localization of the compound in kidney or brain tissue sections. nih.gov
Nuclear Magnetic Resonance (NMR) Structural confirmation, intermolecular interactionsConfirming the structure of synthesized analogs and studying interactions with model membranes. walisongo.ac.id

By integrating these advanced spectroscopic and imaging methods, future studies can build a comprehensive picture of the pharmacodynamics and molecular interactions of this compound, paving the way for a more complete understanding of its biological role.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 3-(Cyclohexylamino)-N-ethylpropanamide?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with the acylation of cyclohexylamine with a propanoyl chloride derivative. Key steps include:

  • Amide Coupling: React 3-chloropropanoyl chloride with ethylamine under anhydrous conditions (e.g., THF, 0–5°C) to form the N-ethylpropanamide intermediate .
  • Cyclohexylamine Substitution: Replace the chloride group via nucleophilic substitution using cyclohexylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product (>95% purity) .

Q. What analytical techniques are essential for structural confirmation of this compound?

  • Methodological Answer: A combination of spectroscopic and crystallographic methods ensures accuracy:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, ethyl group at δ 1.1–1.3 ppm) .
  • X-ray Crystallography: Single-crystal analysis resolves bond lengths (C–N: ~1.34 Å) and torsional angles, critical for confirming stereochemistry .
  • Mass Spectrometry: High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 228.16) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer: Follow hazard mitigation strategies:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors .
  • Waste Management: Collect organic waste in labeled containers for incineration by certified facilities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

  • Methodological Answer: Systematic optimization involves:

  • Solvent Screening: Test polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilic substitution efficiency .
  • Catalyst Use: Evaluate phase-transfer catalysts (e.g., TBAB) to accelerate reaction rates at lower temperatures .
  • In-line Monitoring: Employ FTIR or HPLC to track reaction progress and identify byproduct formation points .

Q. What strategies resolve discrepancies between computational predictions and experimental data in crystallographic studies?

  • Methodological Answer: Address inconsistencies via:

  • DFT Refinement: Compare experimental bond angles with density functional theory (DFT) models (e.g., B3LYP/6-31G*) to identify conformational outliers .
  • Thermal Motion Analysis: Use anisotropic displacement parameters in X-ray data to distinguish static disorder from dynamic motion .
  • Cross-Validation: Correlate crystallographic data with solid-state NMR to confirm lattice packing effects .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Methodological Answer: Implement a modular SAR framework:

  • Substituent Variation: Synthesize analogs with modified cyclohexyl (e.g., tert-butyl) or ethyl groups (e.g., propyl) to assess steric/electronic effects .
  • Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .
  • Data Clustering: Apply multivariate analysis (PCA) to correlate structural features with activity trends .

Q. What methodologies are recommended for investigating the compound’s stability under physiological conditions?

  • Methodological Answer: Conduct accelerated degradation studies:

  • pH Stability: Incubate the compound in buffers (pH 1–10) at 37°C for 72 hours; analyze via HPLC for degradation products .
  • Oxidative Stress: Expose to H₂O₂ (3% v/v) and monitor peroxide-mediated cleavage using LC-MS .
  • Light Sensitivity: Perform ICH Q1B photostability testing under UV/visible light (1.2 million lux hours) .

Q. How can computational models predict the compound’s interaction with biological targets?

  • Methodological Answer: Integrate molecular docking and dynamics:

  • Docking Simulations: Use AutoDock Vina to screen against protein databases (PDB IDs) and identify binding poses with lowest ΔG values .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess complex stability (RMSD < 2.0 Å) and key residue interactions (e.g., hydrogen bonds) .
  • Free Energy Calculations: Apply MM-PBSA to estimate binding energies and validate against experimental IC₅₀ data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.